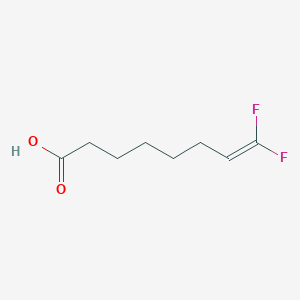
8,8-difluorooct-7-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8-Difluorooct-7-enoic acid, also known as 8,8-DFEA, is a carboxylic acid with a unique structure and properties. It is a fluorinated compound that has been studied extensively in the past few decades due to its potential applications in a variety of fields. 8,8-DFEA has been used in a variety of scientific research applications, such as in drug discovery, biochemistry, and materials science.
Wissenschaftliche Forschungsanwendungen
8,8-difluorooct-7-enoic acid has a wide range of applications in scientific research. It has been used in drug discovery, as a model compound for studying the structure and properties of other compounds, and as a building block for the synthesis of biologically active molecules. It has also been used in materials science, as a reagent for the synthesis of polymers and other materials. In addition, 8,8-difluorooct-7-enoic acid has been used in biochemistry, as a reagent for the synthesis of enzymes and other proteins.
Wirkmechanismus
The mechanism of action of 8,8-difluorooct-7-enoic acid is not yet completely understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, 8,8-difluorooct-7-enoic acid has been shown to interact with certain proteins, such as the cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8,8-difluorooct-7-enoic acid are not yet fully understood. However, it has been shown to interact with certain proteins, such as the cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 8,8-difluorooct-7-enoic acid has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2).
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 8,8-difluorooct-7-enoic acid for lab experiments is its relatively low cost and availability. In addition, 8,8-difluorooct-7-enoic acid is relatively easy to synthesize and can be used in a variety of applications. However, 8,8-difluorooct-7-enoic acid is not very stable in solution, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for 8,8-difluorooct-7-enoic acid research. These include further research into its mechanism of action, its potential applications in drug discovery and materials science, and its use as a reagent for the synthesis of enzymes and other proteins. In addition, further research into the biochemical and physiological effects of 8,8-difluorooct-7-enoic acid could lead to new therapeutic applications. Finally, further research into the synthesis and stability of 8,8-difluorooct-7-enoic acid could lead to more efficient and cost-effective methods of production.
Synthesemethoden
8,8-difluorooct-7-enoic acid can be synthesized in a variety of ways, including via a Grignard reaction and a Wittig reaction. The Grignard reaction is the most common method of synthesis, and involves the reaction of a Grignard reagent with a carboxylic acid. The Wittig reaction involves the reaction of an alkyl halide with a phosphonium salt. Both methods require the use of a catalyst, such as a Lewis acid, to facilitate the reaction.
Eigenschaften
IUPAC Name |
8,8-difluorooct-7-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c9-7(10)5-3-1-2-4-6-8(11)12/h5H,1-4,6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTBFXNYZBHIKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC=C(F)F)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8,8-Difluorooct-7-enoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(5-Bromopyridine-3-carbonyl)amino]butanoic acid](/img/structure/B6611525.png)


![2-[(2-Pyridinylcarbonyl)amino]butanoic acid](/img/structure/B6611542.png)

![4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B6611553.png)

![tert-butyl N-(2-{[2-(morpholin-4-yl)ethyl]amino}ethyl)carbamate](/img/structure/B6611567.png)
![2-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide](/img/structure/B6611573.png)

![tert-butyl N-{[3-(trifluoromethyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B6611580.png)
